4-hydroxyisoquinolin-1(2h)-one chemical properties
4-hydroxyisoquinolin-1(2h)-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-hydroxyisoquinolin-1(2H)-one
Authored by: A Senior Application Scientist
Abstract
The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. This guide focuses on the core chemical properties of a key analogue, 4-hydroxyisoquinolin-1(2H)-one. We will delve into its structural features, with a particular emphasis on the influential keto-enol tautomerism, spectroscopic signature, and synthetic accessibility. Furthermore, this document will explore the reactivity of this scaffold, providing insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical characteristics for the design of novel functional molecules.
Introduction: The Significance of the Isoquinolin-1(2H)-one Core
The isoquinolin-1(2H)-one nucleus is a recurring structural element in numerous biologically active compounds, including those with applications as PARP inhibitors, antifungal agents, and treatments for inflammatory conditions like rheumatoid arthritis.[1][2][3][4] The introduction of a hydroxyl group at the C4 position significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making 4-hydroxyisoquinolin-1(2H)-one a particularly interesting building block for drug discovery and materials science. This guide aims to provide a comprehensive overview of its fundamental chemical properties, serving as a foundational resource for its application in research and development.
Molecular Structure and Tautomerism
The chemical structure of 4-hydroxyisoquinolin-1(2H)-one is characterized by a fused bicyclic system consisting of a benzene ring and a dihydropyridinone ring. A key feature of this molecule is its existence in a tautomeric equilibrium between the keto and enol forms.[5][6][7]
-
4-hydroxyisoquinolin-1(2H)-one (Enol form)
-
Isoquinoline-1,4(2H,3H)-dione (Keto form)
Computational and spectral studies on analogous 4-hydroxy-2-quinolones suggest that the keto tautomer is generally favored in both solid and solution states.[7] This equilibrium is crucial as it dictates the molecule's reactivity and its potential as a hydrogen bond donor and acceptor.
Figure 1. Tautomeric equilibrium of 4-hydroxyisoquinolin-1(2H)-one.
Synthesis of the 4-hydroxyisoquinolin-1(2H)-one Scaffold
Conceptual Synthetic Workflow: Castagnoli–Cushman Reaction
This multicomponent reaction typically involves the condensation of a homophthalic anhydride with an imine, formed in situ from an aldehyde and an amine. The resulting adduct then undergoes cyclization and decarboxylation to yield the desired isoquinolinone.
Figure 2. Conceptual workflow of the Castagnoli–Cushman reaction.
Exemplary Experimental Protocol (Adapted from similar syntheses)
The following is a generalized protocol for the synthesis of a 3,4-dihydroisoquinolin-1(2H)-one derivative, which can be adapted for the synthesis of 4-hydroxyisoquinolin-1(2H)-one by selecting appropriate starting materials.
-
Imine Formation: To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add the desired primary amine (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Condensation and Cyclization: Add homophthalic anhydride (1.0 eq) to the reaction mixture. The reaction is then heated to reflux (typically 80-110 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
Note: The synthesis of 4-hydroxyisoquinolin-1(2H)-one would likely require a homophthalic anhydride with a hydroxyl-protecting group or a precursor that can be readily hydroxylated post-cyclization.
Spectroscopic Characterization
The structural elucidation of 4-hydroxyisoquinolin-1(2H)-one and its derivatives relies heavily on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the structure. For the related compound, 4-hydroxyquinoline, characteristic ¹H NMR signals are observed.[8]
| Proton | Chemical Shift (ppm) in DMSO-d6 |
| OH | 11.91 |
| Aromatic CH | 8.17, 7.97, 7.68, 7.61, 7.36 |
| Vinylic CH | 6.12 |
| Table 1. Representative ¹H NMR data for 4-hydroxyquinoline.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The IR spectrum of a 4-hydroxyisoquinolin-1(2H)-one derivative would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3400-3200 (broad) |
| N-H stretch (amide) | 3300-3100 |
| C=O stretch (amide) | 1680-1640 |
| C=C stretch (aromatic) | 1600-1450 |
| Table 2. Expected IR absorption bands for 4-hydroxyisoquinolin-1(2H)-one. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 4-hydroxyisoquinolin-1(2H)-one is expected at m/z 161.16.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chemical Reactivity and Derivatization
The 4-hydroxyisoquinolin-1(2H)-one scaffold possesses several reactive sites that can be exploited for chemical modification.
-
N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated under basic conditions to introduce various substituents.
-
O-Alkylation/Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reactivity will be influenced by the directing effects of the fused heterocyclic ring.
-
Reactions at the C3 Position: The C3 position, being adjacent to a carbonyl group, can be susceptible to certain reactions, especially in the keto tautomer.
The derivatization of the isoquinolin-1(2H)-one core is a common strategy in drug discovery to modulate the compound's physicochemical properties and biological activity.[10][11]
Figure 3. Key reactive sites of 4-hydroxyisoquinolin-1(2H)-one.
Applications and Future Directions
The 4-hydroxyisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in a variety of therapeutic areas:
-
Anticancer Agents: As inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[12]
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1][10]
-
Anti-inflammatory Agents: Showing potential in the treatment of conditions like rheumatoid arthritis by inhibiting signaling pathways such as HIF-1.[4]
The synthetic accessibility and the potential for diverse functionalization make 4-hydroxyisoquinolin-1(2H)-one an attractive starting point for the development of new therapeutic agents and functional materials. Future research will likely focus on exploring novel derivatization strategies to fine-tune the biological activity and physicochemical properties of this versatile scaffold.
References
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14573-14591. Available at: [Link]
-
PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]
-
Chemical Synthesis Database. 4-hydroxy-2-methyl-3,4-dihydro-2H-isoquinolin-1-one. Available at: [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available at: [Link]
-
PubChem. 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Available at: [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11486-11497. Available at: [Link]
-
ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11486-11497. Available at: [Link]
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]
-
PubChem. 4-Hydroxyisoquinolin-1(2h)-one. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available at: [Link]
-
PubMed. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]
-
PubMed. Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid. Available at: [Link]
-
ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]
-
PubChem. 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Standards and Technology. Isoquinoline. NIST WebBook. Available at: [Link]
-
National Center for Biotechnology Information. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Available at: [Link]
-
PubMed. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. Available at: [Link]
-
National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link]
-
National Center for Biotechnology Information. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Available at: [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Hydroxyisoquinolin-1(2h)-one | C9H7NO2 | CID 231920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 11. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
